molecular formula C7H13N3OS B2697250 5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol CAS No. 749906-86-3

5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol

Cat. No.: B2697250
CAS No.: 749906-86-3
M. Wt: 187.26
InChI Key: CEGORZBYZGUULV-UHFFFAOYSA-N
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Description

5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol is a chemical compound with the molecular formula C7H13N3OS and a molecular weight of 187.26 g/mol . This compound is known for its unique structure, which includes an oxadiazole ring and a thiol group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol typically involves the reaction of dimethylaminopropylamine with appropriate reagents to form the oxadiazole ring. One common method includes the cyclization of a hydrazide intermediate with carbon disulfide, followed by alkylation with dimethylaminopropylamine .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and cost-efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[1-(Dimethylamino)propyl]-1,3,4-oxadiazole-2-thiol is unique due to the combination of its oxadiazole ring and thiol group, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject for research and development .

Properties

IUPAC Name

5-[1-(dimethylamino)propyl]-3H-1,3,4-oxadiazole-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3OS/c1-4-5(10(2)3)6-8-9-7(12)11-6/h5H,4H2,1-3H3,(H,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGORZBYZGUULV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=NNC(=S)O1)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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